N-[(4-methylpyridin-3-yl)methyl]acetamide
Description
N-[(4-methylpyridin-3-yl)methyl]acetamide is a pyridine-derived acetamide compound characterized by a methyl-substituted pyridine ring connected via a methylene group to an acetamide moiety. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol (calculated from SMILES: c1(ccncc1C)CNC(=O)C) .
The synthesis of related acetamide-pyridine derivatives often involves condensation reactions, such as the solvent-free thermal reaction of m-tolualdehyde, β-naphthol, and acetamide catalyzed by phenylboronic acid .
Properties
CAS No. |
90436-93-4 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-[(4-methylpyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C9H12N2O/c1-7-3-4-10-5-9(7)6-11-8(2)12/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
QLLMTOGJYJLIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below highlights key structural analogs, their substituents, molecular weights, and documented biological interactions:
Key Findings from Comparative Studies
Electronic and Steric Effects
- Chlorophenyl vs. Methylphenyl Substituents : The chlorophenyl group in UH7 enhances electronegativity and binding affinity (−22 kcal/mol) to the SARS-CoV-2 protease compared to methylphenyl analogs .
- Hydroxyl vs. Methyl Groups : The hydroxyl group in N-(3-hydroxypyridin-4-yl)acetamide improves solubility and hydrogen-bonding interactions, whereas methyl groups enhance lipophilicity .
Conformational Flexibility
Aromatic Interactions
- Compounds with extended aromatic systems, such as N-(4-(pyridin-3-yl)phenyl)acetamide, exhibit stronger π-π stacking with hydrophobic enzyme pockets, though this may reduce solubility .
Dihedral Angle Variations
Implications for Drug Design
- Substituent Optimization: Chlorine or cyano groups (e.g., 5RGX in ) improve binding affinity but may introduce toxicity risks.
- Linker Design : Methylene bridges balance flexibility and rigidity, as seen in this compound, enabling adaptable binding modes .
- Solubility vs. Binding Trade-offs : Hydrophilic groups (e.g., hydroxyl) enhance solubility but may reduce membrane permeability, necessitating careful substituent selection .
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